molecular formula C6H9ClO B1311675 2,2-Dimethylcyclopropanecarbonyl chloride CAS No. 50675-57-5

2,2-Dimethylcyclopropanecarbonyl chloride

Cat. No.: B1311675
CAS No.: 50675-57-5
M. Wt: 132.59 g/mol
InChI Key: QQNQOWHUBGUGQI-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropanecarbonyl chloride is an organic compound with the molecular formula C6H9ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a cyclopropane ring and a carbonyl chloride group, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H10O2+SOCl2C6H9ClO+SO2+HCl\text{C}_6\text{H}_{10}\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_9\text{ClO} + \text{SO}_2 + \text{HCl} C6​H10​O2​+SOCl2​→C6​H9​ClO+SO2​+HCl

This method is widely used due to its simplicity and high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylcyclopropanecarbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Pyridine, triethylamine

Major Products Formed:

Scientific Research Applications

2,2-Dimethylcyclopropanecarbonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active compounds that can be studied for their effects on biological systems.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethylcyclopropanecarbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring also contributes to its reactivity by providing ring strain, which can be relieved during chemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the cyclopropane ring and the carbonyl chloride group. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNQOWHUBGUGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451581
Record name 2,2-Dimethylcyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50675-57-5
Record name 2,2-Dimethylcyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2,2-Dimethylcyclopropanecarbonyl chloride in synthesizing pyrethroid insecticides?

A1: this compound is a key building block in synthesizing pyrethroid insecticides like cypermethrin and cyfluthrin. [, ] It reacts with other molecules, such as alpha-hydroxyphenoxyacetonitrile or its 4-fluoro-analog, to form the ester linkage present in these insecticides. [] This reaction is typically carried out in an inert solvent at a specific temperature range. []

Q2: Can you provide an example of a specific reaction involving this compound and its outcome as detailed in the research?

A2: One study describes the reaction of this compound with 1,3-thiazolidine-2-thione. [] This condensation reaction yields the compound 3-[3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarbonyl]thiazolidine-2-thione. [] The crystal structure of the resulting compound reveals the thiazolidine-2-thione group in its thione form, although tautomeric equilibrium with its thiol form might exist in solution. [] This specific reaction highlights the versatility of this compound as a building block in chemical synthesis.

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